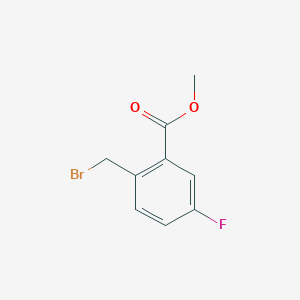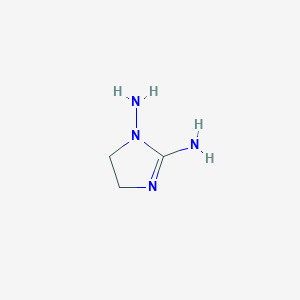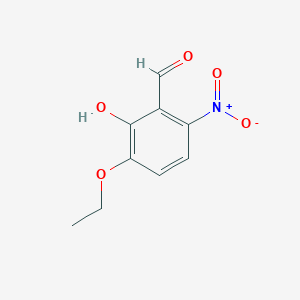
Dynemicin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dynemicin S is a natural product that has been extensively studied for its potent anti-tumor activity. It is a member of the enediyne family of antibiotics and is produced by the bacterium Micromonospora chersina. This compound has a unique chemical structure that allows it to bind to DNA and cause double-strand breaks, leading to cell death. Due to its potent activity and unique mechanism of action, this compound has attracted significant attention from the scientific community.
作用機序
Dynemicin S binds to DNA and causes double-strand breaks, leading to cell death. The molecule contains a highly reactive enediyne core that is activated by oxidative cleavage. The activated enediyne core then reacts with DNA, causing double-strand breaks. The unique mechanism of action of this compound makes it highly effective against cancer cells, which are rapidly dividing and have a high requirement for DNA synthesis and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. In addition, this compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.
実験室実験の利点と制限
Dynemicin S has several advantages for lab experiments. It is highly potent and has a unique mechanism of action, making it a valuable tool for studying DNA damage and repair. However, the complex nature of the molecule makes it difficult to synthesize and purify, which can limit its use in some experiments. In addition, this compound is highly toxic and must be handled with care, which can limit its use in certain experiments.
将来の方向性
Despite its potent anti-tumor activity, dynemicin S has not yet been developed as a clinical drug. Future research could focus on developing more efficient synthesis methods for this compound and related compounds, as well as exploring their potential as clinical drugs. In addition, further research could focus on understanding the mechanism of action of this compound and its effects on DNA damage and repair. Finally, future research could explore the potential of this compound as an antibiotic agent, particularly against drug-resistant bacterial strains.
合成法
Dynemicin S is a complex molecule that is difficult to synthesize. The first total synthesis of this compound was reported in 1996 by K. C. Nicolaou and his team. The synthesis involved 60 steps and took more than a year to complete. Since then, several other groups have reported total syntheses of this compound and related compounds. However, the complex nature of the molecule makes it challenging to synthesize on a large scale.
科学的研究の応用
Dynemicin S has been extensively studied for its anti-tumor activity. It has been shown to be active against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. This compound has also been shown to be active in animal models of cancer. In addition to its anti-tumor activity, this compound has also been studied for its antibiotic activity. It has been shown to be active against a wide range of bacteria, including drug-resistant strains.
特性
CAS番号 |
132645-97-7 |
|---|---|
分子式 |
C33H27NO11S |
分子量 |
645.6 g/mol |
IUPAC名 |
(2R,3R,4S,7S,14S)-3,20,23,27-tetrahydroxy-6-methoxy-2-(2-methoxy-2-oxoethyl)sulfanyl-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid |
InChI |
InChI=1S/C33H27NO11S/c1-12-20(31(41)42)29(45-3)25-13-6-4-5-7-14(13)30-32(12,43)33(25,46-11-19(38)44-2)15-10-18(37)23-24(26(15)34-30)28(40)22-17(36)9-8-16(35)21(22)27(23)39/h4-10,12,25,30,34-37,43H,11H2,1-3H3,(H,41,42)/t12-,25-,30-,32+,33-/m0/s1 |
InChIキー |
AWGXXXUYJPWDHA-RGHGZZGCSA-N |
異性体SMILES |
C[C@H]1C(=C([C@@H]2C3=CC=CC=C3[C@H]4[C@]1([C@@]2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O |
SMILES |
CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O |
正規SMILES |
CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)SCC(=O)OC)O)OC)C(=O)O |
同義語 |
dynemicin S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






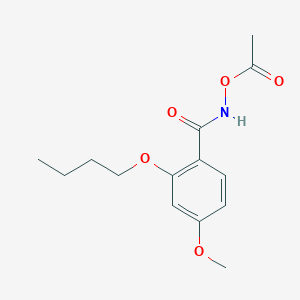
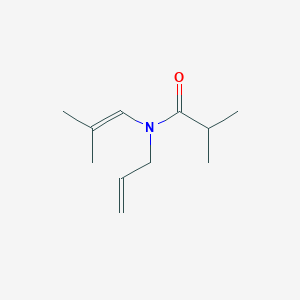



![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

